Ex-TBDPS-CHC Demonstrates 6.8-Fold to 600-Fold Superior Antiproliferative Potency Versus CHC Across Cancer Cell Lines
Ex-TBDPS-CHC (2b) exhibits significantly enhanced antiproliferative activity compared to the parent compound CHC (1) and the direct-attachment analog TBDPS-CHC (2a) across four distinct cancer cell lines [1]. In the WiDr colorectal cancer cell line, Ex-TBDPS-CHC displays an IC50 of 6 μM, representing a 183-fold improvement over CHC (1,100 μM) and a 6.8-fold improvement over TBDPS-CHC (41 μM) [1]. Non-silylated derivatives 2c and 2d showed no meaningful inhibition at concentrations up to 500 μM [1].
| Evidence Dimension | Antiproliferative activity (MTT IC50) |
|---|---|
| Target Compound Data | WiDr: 6 ± 1 μM; 4T1: 22 ± 1 μM; MCF7: 35 ± 3 μM; MDA-MB-231: 71 ± 1 μM |
| Comparator Or Baseline | CHC (1): WiDr 1,100 ± 96 μM, 4T1 3,600 ± 300 μM, MCF7 4,000 ± 130 μM, MDA-MB-231 5,300 ± 130 μM; TBDPS-CHC (2a): WiDr 41 ± 2 μM, 4T1 56 ± 1 μM, MCF7 39 ± 3 μM, MDA-MB-231 93 ± 0 μM |
| Quantified Difference | WiDr: 183-fold improvement over CHC, 6.8-fold over TBDPS-CHC; 4T1: 164-fold over CHC, 2.5-fold over TBDPS-CHC; MCF7: 114-fold over CHC, 1.1-fold over TBDPS-CHC; MDA-MB-231: 75-fold over CHC, 1.3-fold over TBDPS-CHC |
| Conditions | MTT cell viability assay; 72-hour incubation; MCF7 (breast), 4T1 (murine mammary), WiDr (colorectal), MDA-MB-231 (breast) cell lines |
Why This Matters
The 6.8-fold superior potency in WiDr cells over TBDPS-CHC and orders-of-magnitude improvement over CHC enables researchers to use substantially lower compound concentrations, potentially reducing off-target effects and compound consumption in cellular assays.
- [1] Nelson, G. L., et al. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment. Scientific Reports, 2019, 9, 18266, Table 1. View Source
